molecular formula C18H11ClN4O2S2 B2568617 N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide CAS No. 881821-74-5

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide

Cat. No. B2568617
CAS RN: 881821-74-5
M. Wt: 414.88
InChI Key: MFHVAYWRXLLTNE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide is a useful research compound. Its molecular formula is C18H11ClN4O2S2 and its molecular weight is 414.88. The purity is usually 95%.
BenchChem offers high-quality N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Organic N-halogen Compounds and Derivatives Synthesis : Fuchigami and Odo (1977) conducted preparative studies on N-benzimidoylsulfilimines, demonstrating the formation of 1,2,4-oxadiazoles through thermolysis of acyl derivatives, which might share structural similarities or synthetic pathways with the compound of interest Fuchigami & Odo, 1977.

  • Antimicrobial and Cytotoxic Activities : Devi, Shahnaz, and Prasad (2022) synthesized a series of 2-Mercaptobenzimidazole derivatives, testing their in vitro antibacterial and antifungal activities, as well as cytotoxic properties, which are relevant for understanding the biological activities of structurally similar compounds Devi, Shahnaz, & Prasad, 2022.

  • Antihyperglycemic Studies : Gutiérrez-Hernández et al. (2019) described the synthesis of benzimidazole-thiazolidinedione hybrids with antihyperglycemic properties, suggesting potential therapeutic applications of related compounds Gutiérrez-Hernández et al., 2019.

  • Angiotensin II Receptor Antagonistic Activities : Kohara et al. (1996) explored benzimidazole derivatives bearing acidic heterocycles, showing significant angiotensin II receptor antagonistic activities, indicating the potential for cardiovascular applications of similar compounds Kohara et al., 1996.

  • Anticancer and Antiproliferative Activities : Research on novel thiazolidine-2,4-dione derivatives has shown potent antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of structurally related benzimidazole compounds in oncology Chandrappa et al., 2008.

properties

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S2/c19-11-7-5-10(6-8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-3-1-2-4-13(12)21-15/h1-9,25H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGPBYRCKDPPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide

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